molecular formula C16H12BrNO B8810487 4-(Benzyloxy)-6-bromoquinoline

4-(Benzyloxy)-6-bromoquinoline

Cat. No.: B8810487
M. Wt: 314.18 g/mol
InChI Key: SAWUJQBNIGYJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-6-bromoquinoline is a brominated quinoline derivative featuring a benzyloxy group at the 4-position and a bromine atom at the 6-position. Quinoline derivatives are widely studied for their pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis. The benzyloxy group enhances lipophilicity and may influence metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

6-bromo-4-phenylmethoxyquinoline

InChI

InChI=1S/C16H12BrNO/c17-13-6-7-15-14(10-13)16(8-9-18-15)19-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

SAWUJQBNIGYJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(C=CC3=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
4-(Benzyloxy)-6-bromoquinoline Quinoline 4-benzyloxy, 6-bromo ~314.2 (calc.) Bromine (electrophilic site), Benzyloxy (lipophilic group)
4-Bromoquinoline-6-carboxylic acid Quinoline 4-bromo, 6-carboxylic acid 268.07 Bromine, Carboxylic acid (H-bonding, reactivity)
6-Bromo-4-hydroxyquinoline Quinoline 4-hydroxy, 6-bromo 224.04 Bromine, Hydroxyl (polar, acidic)
(4-(Benzyloxy)phenyl)boronic acid Benzene 4-benzyloxy, boronic acid 228.05 Benzyloxy, Boronic acid (Suzuki coupling)
6-(Benzyloxy)-4-chloro-7-methoxyquinoline Quinoline 6-benzyloxy, 4-chloro, 7-methoxy 299.75 Chlorine, Methoxy, Benzyloxy

Key Observations :

  • Substituent Effects: Bromine at the 6-position (as in this compound and 6-Bromo-4-hydroxyquinoline) enhances electrophilic reactivity, enabling cross-coupling reactions. Carboxylic acid groups (e.g., 4-Bromoquinoline-6-carboxylic acid) enable hydrogen bonding and salt formation, influencing solubility and crystallinity .

Physicochemical Properties

Compound Name Solubility Melting Point (Estimated) LogP (Predicted)
This compound Low in water; soluble in DCM, DMF 120–140°C ~3.5
4-Bromoquinoline-6-carboxylic acid Moderate in polar solvents (e.g., DMSO) >200°C ~2.1
6-Bromo-4-hydroxyquinoline Low in water; soluble in methanol 180–200°C ~2.8
(4-(Benzyloxy)phenyl)boronic acid Soluble in THF, ethanol 80–100°C ~2.3

Notable Trends:

  • The benzyloxy group in this compound increases LogP compared to hydroxyl or carboxylic acid analogs, aligning with its enhanced lipophilicity.
  • Carboxylic acid derivatives exhibit higher solubility in polar solvents due to ionization .

Comparative Insights :

  • Bromine in this compound and 4-Bromoquinoline-6-carboxylic acid allows for palladium-catalyzed couplings, but the latter’s carboxylic acid group offers additional diversification via amide bond formation .
  • The benzyloxy group in boronic acid derivatives (e.g., (4-(Benzyloxy)phenyl)boronic acid) is retained during coupling, whereas in quinolines, it may be cleaved under hydrogenolysis for hydroxyl group generation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-6-bromoquinoline, and how are intermediates purified?

  • Methodology : A typical route involves introducing the benzyloxy group via alkylation (e.g., using benzyl bromide with NaH in DMF) followed by regioselective bromination at the 6-position. For example, similar quinoline derivatives are synthesized using NaH as a base and purified via column chromatography (silica gel, eluent ratios optimized for polarity) .
  • Key Steps :

  • Benzyloxy Protection : Reaction of hydroxyquinoline with benzyl bromide under anhydrous conditions.
  • Bromination : Use of NBS (N-bromosuccinimide) or Br₂ with Lewis acids (e.g., FeBr₃) to target the 6-position.
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns. For instance, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm, while bromine deshields adjacent protons (e.g., H-5 and H-7 in quinoline) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-O stretch of benzyloxy at ~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of quinoline derivatives to target the 6-position?

  • Strategy : Bromination regioselectivity is influenced by electronic and steric factors. The 6-position in quinoline is activated due to the electron-withdrawing effect of the adjacent nitrogen. Use of directing groups (e.g., benzyloxy at position 4) further stabilizes intermediates. Computational studies (DFT) can predict reactivity by analyzing charge distribution .
  • Experimental Optimization : Screening brominating agents (e.g., Br₂ vs. NBS) and solvents (e.g., DCM vs. acetic acid) to enhance selectivity. For example, NBS in DCM at 0°C minimizes over-bromination .

Q. How should researchers address contradictory NMR data when characterizing derivatives of this compound?

  • Root Cause Analysis : Contradictions may arise from impurities (e.g., residual solvents), tautomerism, or diastereomers. For example, incomplete purification can leave traces of benzyl bromide (δ 4.6 ppm for CH₂), requiring repeated column chromatography .
  • Resolution :

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers) .

Q. What are the stability implications of the benzyloxy group under acidic or basic conditions?

  • Acidic Conditions : The benzyloxy group is susceptible to cleavage via protonation of the ether oxygen. For example, exposure to HBr in acetic acid removes benzyloxy, yielding 4-hydroxy-6-bromoquinoline .
  • Basic Conditions : Stable under mild bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) may hydrolyze the ether bond. Stability testing via TLC or HPLC under varying pH is recommended .

Q. How does solvent choice impact the efficiency of cross-coupling reactions involving this compound?

  • Polar Aprotic Solvents : DMF or DMSO enhances solubility for Suzuki-Miyaura couplings (e.g., with arylboronic acids) but may require rigorous drying to prevent side reactions.
  • Ether Solvents : THF or dioxane is preferred for Pd-catalyzed reactions, balancing solubility and catalyst activity. For example, Pd(PPh₃)₄ in THF at 80°C achieves >80% yield in arylations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.